molecular formula C17H11F2N3O B2774013 N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide CAS No. 1355800-07-5

N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide

Cat. No. B2774013
CAS RN: 1355800-07-5
M. Wt: 311.292
InChI Key: XGLLONLIRIOZNL-UHFFFAOYSA-N
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Description

N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been studied extensively for its potential use in treating cystic fibrosis and other diseases related to CFTR dysfunction.

Mechanism of Action

N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide binds to a specific site on the CFTR protein and blocks the movement of chloride ions through the channel. This binding site is located in the intracellular domain of the protein, which is responsible for regulating the opening and closing of the channel. By blocking this site, N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide prevents the channel from opening and allows other ion channels to take over the transport of chloride ions across the cell membrane.
Biochemical and Physiological Effects
N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory effect on CFTR-mediated chloride transport, N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide has been shown to reduce inflammation and improve mucus clearance in the lungs of cystic fibrosis patients. It has also been shown to have anti-tumor effects in various cancer cell lines, although the mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide is a useful tool for studying the role of CFTR in various physiological processes and for developing new treatments for cystic fibrosis and other CFTR-related diseases. Its specificity and potency make it an ideal inhibitor for use in vitro and in vivo. However, like all small molecule inhibitors, N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide has some limitations. It can be difficult to deliver the compound to specific tissues or organs, and its effects may be influenced by factors such as cell type, concentration, and duration of exposure.

Future Directions

There are several future directions for research on N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide and its potential use in treating cystic fibrosis and other CFTR-related diseases. One area of focus is the development of more efficient delivery methods, such as aerosolized formulations for inhalation therapy. Another area of interest is the identification of new binding sites on the CFTR protein that could be targeted by small molecule inhibitors like N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide. Finally, there is ongoing research into the use of N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide in combination with other drugs or therapies to improve its efficacy and reduce the risk of side effects.

Synthesis Methods

N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-difluorobenzyl cyanide with indole-6-carboxylic acid to form an intermediate compound, which is then converted to the final product through a series of chemical reactions. The synthesis of N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide has been optimized over the years, and several variations of the method have been developed to improve yield and purity.

Scientific Research Applications

N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide has been used extensively in scientific research to investigate the role of CFTR in various physiological processes and to develop new treatments for cystic fibrosis and other CFTR-related diseases. Studies have shown that N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide can inhibit CFTR-mediated chloride transport in various cell types and tissues, including airway epithelial cells, pancreatic duct cells, and sweat gland cells. This inhibition can lead to increased hydration of mucus in the lungs and other organs, which can improve lung function and reduce the risk of infection.

properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O/c18-12-3-4-13(14(19)8-12)16(9-20)22-17(23)11-2-1-10-5-6-21-15(10)7-11/h1-8,16,21H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLLONLIRIOZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C(=O)NC(C#N)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide

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